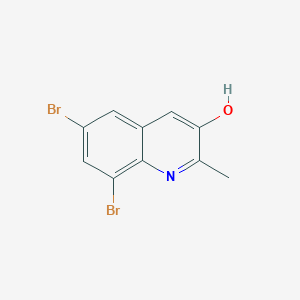

6,8-Dibromo-2-methylquinolin-3-ol

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to 6,8-Dibromo-2-methylquinolin-3-ol involves various strategies, including palladium-catalyzed cascade reactions and Suzuki–Miyaura cross-coupling reactions. For instance, the synthesis of 3,6,8-tribromoquinoline, which is structurally similar to the compound of interest, was achieved by bromination of 1,2,3,4-tetrahydroquinoline, followed by Suzuki–Miyaura cross-coupling to yield 3,6,8-triarylquinolines . Another approach involved a three-component cascade reaction using gem-dibromovinylanilines, tert-butyl isocyanide, and arylboronic acids to synthesize 3-aryl-2-aminoquinolines . These methods highlight the versatility of palladium-catalyzed reactions in constructing complex quinoline derivatives.

Molecular Structure Analysis

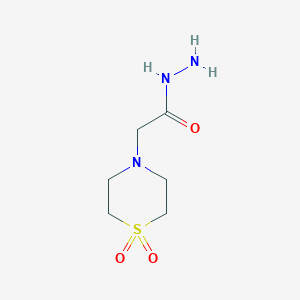

The molecular structure of 6,8-Dibromo-2-methylquinolin-3-ol derivatives is characterized by the presence of bromine atoms at the 6 and 8 positions of the quinoline ring, which significantly influences their reactivity and interaction with other molecules. The structural confirmation of such compounds is typically achieved through spectroscopic methods such as IR, NMR, and mass spectrometry . These techniques provide detailed information about the molecular framework and substitution patterns on the quinoline core.

Chemical Reactions Analysis

The chemical reactivity of 6,8-Dibromo-2-methylquinolin-3-ol derivatives is diverse, allowing for the synthesis of various functionalized compounds. For example, the refluxation of 6,8-dibromo-2-methylquinazolin-4-one derivatives with hydroxylamine hydrochloride and potassium hydroxide leads to the formation of isoxazole derivatives . Additionally, the condensation of 3-amino-6,8-dibromo-2-phenylquinazolin-4(3H)-ones with aromatic aldehydes results in the formation of Schiff bases with potential antimicrobial properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6,8-Dibromo-2-methylquinolin-3-ol derivatives are influenced by the presence of bromine atoms and the specific substituents on the quinoline ring. These properties are crucial for their biological activity and interaction with biological targets. For instance, the analgesic activity of pyrazoles and triazoles bearing a 6,8-dibromo-2-methylquinazoline moiety was evaluated, indicating the potential therapeutic applications of these compounds . The antimicrobial screening of Schiff bases derived from 6,8-dibromo-2-phenylquinazolin-4(3H)-ones also demonstrated the significance of these properties in determining biological efficacy .

Applications De Recherche Scientifique

Quinoline derivatives are utilized in various scientific fields . They are found in numerous biological compounds and exhibit a wide range of biological activities . Here are some of the applications:

-

Antimalarial Agents : Quinoline derivatives are known for their antimalarial properties . The specific methods of application or experimental procedures would depend on the specific derivative and the context of the research. The outcomes often include a reduction in malarial symptoms or parasite counts.

-

Antimicrobial Agents : Many quinoline derivatives exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species . The antimicrobial activity depends on the substitution on the heterocyclic pyridine ring . The outcomes often include a reduction in microbial growth or viability.

-

Anticancer Agents : Some quinoline derivatives have shown potential as anticancer agents . The methods of application often involve in vitro or in vivo testing on cancer cell lines or animal models. The outcomes can include a reduction in cancer cell proliferation or tumor size.

-

Antifungal Agents : Compounds containing the 8-hydroxyquinoline nucleus exhibit antifungal effects . The methods of application and outcomes would depend on the specific research context.

-

Antiviral Agents : Quinoline derivatives have shown potential as antiviral agents . The methods of application often involve testing on viral cultures or infected cells. The outcomes can include a reduction in viral replication or infectivity.

-

Antidepressant and Anticonvulsant Agents : Some quinoline derivatives have shown potential as antidepressant and anticonvulsant agents . The methods of application often involve testing on animal models. The outcomes can include a reduction in depressive or convulsive behaviors.

-

Antimycobacterial Agents : Quinoline derivatives have shown potential as antimycobacterial agents . The methods of application often involve testing on mycobacterial cultures or infected cells. The outcomes can include a reduction in mycobacterial replication or infectivity.

-

Antihypertensive Agents : Some quinoline derivatives have shown potential as antihypertensive agents . The methods of application often involve testing on animal models or human subjects. The outcomes can include a reduction in blood pressure levels.

-

Anti-inflammatory Agents : Quinoline derivatives have shown potential as anti-inflammatory agents . The methods of application often involve testing on animal models or human subjects. The outcomes can include a reduction in inflammation markers.

-

Antioxidant Agents : Quinoline derivatives have shown potential as antioxidant agents . The methods of application often involve testing on cell cultures or animal models. The outcomes can include a reduction in oxidative stress markers.

-

Anti-HIV Agents : Quinoline derivatives have shown potential as anti-HIV agents . The methods of application often involve testing on HIV cultures or infected cells. The outcomes can include a reduction in HIV replication or infectivity.

-

Platelet-Derived Growth Factor (PDGF) Receptor Tyrosine Kinase (RTK) Inhibitory Agents : Quinoline derivatives have shown potential as PDGF RTK inhibitory agents . The methods of application often involve testing on cell cultures or animal models. The outcomes can include a reduction in PDGF RTK activity.

-

DNA Synthesis Inhibitors : Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .

-

Treatment of Various Infections : Quinolines are used extensively in treatment of urinary tract, respiratory, and bone joint infections as well as sexually transmitted diseases, pneumonia, prostatitis, and acute bronchitis .

-

Synthesis of Other Compounds : Quinoline derivatives can be used in the synthesis of other compounds. For example, bromination of 8-hydroxquinoline with N-bromosuccinimide (NBS) in chloroform afforded 7-bromoquinolin-8-ol, which upon treatment with NaNO2/HCl followed by reduction with Na2S2O4 in 1:1 tetrahydrofuran (THF) and water gave 5-amino-7-bromoquinolin-8-ol .

-

Food Industry : Quinoline derivatives are utilized in the food industry .

-

Catalysts : Quinoline derivatives are used as catalysts in various chemical reactions .

-

Dyes and Materials : Quinoline derivatives are used in the production of dyes and materials .

Safety And Hazards

Orientations Futures

While specific future directions for 6,8-Dibromo-2-methylquinolin-3-ol are not mentioned in the available resources, quinoline derivatives have been highlighted for their potential in various fields, including medicine, food, catalysts, dyes, materials, refineries, and electronics . The compound’s versatility makes it an indispensable tool for various studies, unlocking new possibilities for innovation.

Propriétés

IUPAC Name |

6,8-dibromo-2-methylquinolin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Br2NO/c1-5-9(14)3-6-2-7(11)4-8(12)10(6)13-5/h2-4,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFQPLIFZQANEHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C(C=C2C=C1O)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40363020 | |

| Record name | 6,8-dibromo-2-methylquinolin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,8-Dibromo-2-methylquinolin-3-ol | |

CAS RN |

59869-01-1 | |

| Record name | 6,8-dibromo-2-methylquinolin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(4-Nitrophenoxy)ethyl]morpholine](/img/structure/B1300344.png)

![furo[3,4-b]pyridin-5(7H)-one](/img/structure/B1300356.png)

![(E)-2-{1-[3,5-bis(trifluoromethyl)phenyl]-4-nitro-1H-1,2,3-triazol-5-yl}-N,N-dimethyl-1-ethenamine](/img/structure/B1300380.png)

![4,6-dimethyl-N'-[(E)-(4-methylphenyl)methylidene]-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B1300382.png)